3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
Description
The compound 3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a heterocyclic molecule featuring a triazole core substituted with a phenyl group at the 4-position, a 4-nitrobenzylsulfanyl moiety at the 3-position, and a pyrazole-pyrrole hybrid substituent at the 5-position.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N7O2S/c36-35(37)24-15-13-21(14-16-24)20-38-28-31-30-26(33(28)22-9-3-1-4-10-22)25-19-29-34(23-11-5-2-6-12-23)27(25)32-17-7-8-18-32/h1-19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDJYYAXYIMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-])N6C=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
With a molecular weight of approximately 457.52 g/mol, its structure features a triazole ring, which is known for various biological activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazole have demonstrated effectiveness against HIV reverse transcriptase with IC50 values as low as 1.96 μM . The presence of the nitro group in these compounds enhances their interaction with viral enzymes, potentially leading to effective inhibition.
Antibacterial Activity
The antibacterial properties of similar nitro-containing compounds have been explored extensively. For example, certain nitroimidazoles have shown efficacy against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies demonstrated that these compounds could inhibit bacterial growth significantly, with some showing activity against Gram-positive bacteria like Staphylococcus aureus at concentrations around 1 mM .
Anticancer Activity
The potential anticancer effects of triazole derivatives have also been investigated. Compounds similar to our target have been shown to induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest. A study highlighted that specific triazole derivatives could inhibit human leukemia HL-60 cells effectively .
The mechanism by which this compound exerts its biological effects may involve several pathways:
Antiviral Mechanism : The compound likely interacts with viral enzymes, inhibiting their activity and thus preventing viral replication. The nitro group may undergo bioreduction within the cell to form reactive intermediates that disrupt viral processes.
Antibacterial Mechanism : Similar compounds have been shown to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in bacterial cells and subsequent cell death .
Anticancer Mechanism : The triazole ring may interact with cellular targets involved in proliferation and survival pathways. This interaction can lead to increased apoptosis and reduced tumor growth.
Case Studies
Scientific Research Applications
Basic Information
- IUPAC Name : 3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- CAS Number : 477709-78-7
- Molecular Formula : C28H21N7O2S
- Molecular Weight : 519.58 g/mol
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a nitrobenzyl group and a pyrrol-pyrazole moiety enhances its chemical reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi, making them promising candidates for developing new antibiotics .
Case Study: Antimicrobial Activity
A study focusing on the synthesis of related triazole compounds demonstrated that certain derivatives exhibited potent antimicrobial properties against resistant strains of bacteria . This suggests that the compound may serve as a scaffold for developing new antimicrobial agents.
Anticancer Research
Triazole derivatives have been recognized for their anticancer properties. The unique structure of this compound allows it to interact with specific cellular pathways involved in cancer progression.
Case Study: Anticancer Activity
Research exploring the anticancer effects of similar triazole compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Material Science
Due to its unique chemical structure, this compound can be used in developing advanced materials, such as sensors and catalysts. The sulfur-containing moiety can enhance the electrical properties of materials when incorporated into polymer matrices.
Agricultural Chemistry
The potential use of this compound in agricultural applications has also been explored, particularly in developing fungicides and herbicides. Its structural features may contribute to efficacy against plant pathogens.
Antimicrobial Properties
The compound's antimicrobial activity has been assessed through various assays, including disk diffusion and minimum inhibitory concentration (MIC) tests. Results indicate promising efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
In vitro studies have shown that the compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential therapeutic index .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituents at the triazole’s 3- and 4-positions. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural Comparison of Triazole Derivatives
*Note: The target compound’s molecular formula is inferred as ~C29H21N7O2S based on structural similarity to analogs.
Functional Implications of Substituents
- Nitrobenzyl vs. Fluorobenzyl (Target vs. However, the fluorinated analog may exhibit improved metabolic stability due to reduced susceptibility to enzymatic reduction .
Phenyl vs. Methyl at 4-Position (Target vs. ) : The phenyl group in the target compound increases steric bulk, which may hinder rotational freedom and influence binding pocket interactions. The methyl analog likely has higher solubility due to reduced hydrophobicity.
Q & A
Q. What are the standard synthetic routes for preparing this triazole-pyrazole hybrid compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or aldehydes. For example, refluxing iso-thiocyanatobenzene with isonicotinohydrazide in ethanol forms a pyrazole intermediate .
- Step 2 : Functionalization of the triazole ring through nucleophilic substitution. A thiol group (-SH) on the triazole reacts with 4-nitrobenzyl bromide under basic conditions (e.g., NaOH/DMF) to introduce the sulfanyl-nitrobenzyl moiety .
- Step 3 : Coupling reactions (e.g., Mannich reaction) to attach the phenyl-pyrrole-pyrazole substituent, often requiring catalysts like Cu(I) for azide-alkyne cycloaddition .
Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm for nitrobenzyl groups) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 446.5) and detects impurities .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
Q. What initial biological activities have been reported for this compound?
- Antimicrobial : Pyrazole-triazole hybrids exhibit moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL) due to nitro group interactions with bacterial enzymes .
- Anticancer : In vitro assays show IC₅₀ values of 10–50 µM against HeLa and MCF-7 cells, attributed to intercalation with DNA or inhibition of topoisomerase II .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using statistical models (e.g., ANOVA). For example, increasing DMF volume from 5 mL to 10 mL improves thiol-alkylation yields by 15% .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., diazomethane generation) while reducing side reactions .
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
- Re-evaluate Binding Poses : Use molecular dynamics (MD) simulations to assess ligand-protein stability over time. For instance, nitrobenzyl groups may adopt non-optimal conformations in static docking models .
- ADME/Tox Profiling : Poor solubility or metabolic instability (e.g., CYP450-mediated degradation of pyrrole rings) might explain discrepancies between in silico and in vitro results .
Q. What strategies enhance the aqueous solubility of this hydrophobic compound without compromising bioactivity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the phenyl ring, which hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes, improving solubility and bioavailability (e.g., 50% release at pH 5.5 mimicking tumor microenvironments) .
Key Methodological Insights
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. E68 data) confirms spatial arrangement of nitrobenzyl and pyrrole groups, critical for structure-activity analysis .
- SAR Studies : Replace the 4-nitrobenzyl group with fluorobenzyl (see ) to evaluate electronic effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
